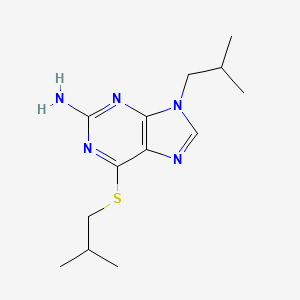
9-(2-Methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine: is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of isobutyl and isobutylthio groups attached to the purine core, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 2,6-dichloropurine.
Substitution Reaction: The first step involves the substitution of the chlorine atoms with isobutyl groups using isobutylamine under basic conditions.
Thioether Formation: The second step involves the introduction of the isobutylthio group. This can be achieved by reacting the intermediate with isobutylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the isobutylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the purine ring.
Aplicaciones Científicas De Investigación
9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes involved in purine metabolism. The isobutyl and isobutylthio groups may enhance its binding affinity and specificity for these targets, potentially inhibiting their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
9-Isobutyl-6-phenethylsulfanyl-9H-purin-2-ylamine: This compound has a phenethylsulfanyl group instead of an isobutylthio group, which may alter its chemical and biological properties.
9-(2-methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine: This compound is structurally similar but has different substituents on the purine ring.
Uniqueness
- The presence of both isobutyl and isobutylthio groups in 9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine imparts unique steric and electronic properties, potentially enhancing its reactivity and specificity in biological systems.
Propiedades
Número CAS |
91953-88-7 |
|---|---|
Fórmula molecular |
C13H21N5S |
Peso molecular |
279.41 g/mol |
Nombre IUPAC |
9-(2-methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine |
InChI |
InChI=1S/C13H21N5S/c1-8(2)5-18-7-15-10-11(18)16-13(14)17-12(10)19-6-9(3)4/h7-9H,5-6H2,1-4H3,(H2,14,16,17) |
Clave InChI |
TXJFULMMFWCUGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=NC2=C1N=C(N=C2SCC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


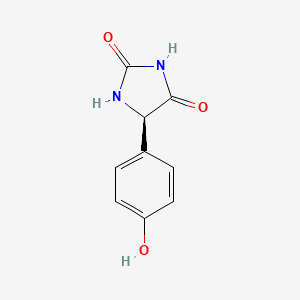
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
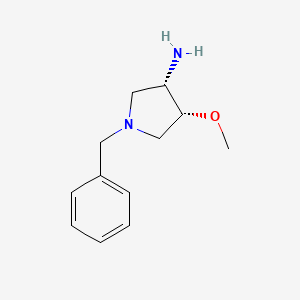
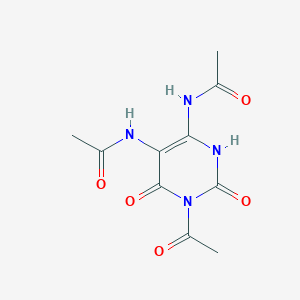
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
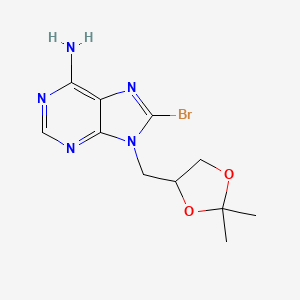
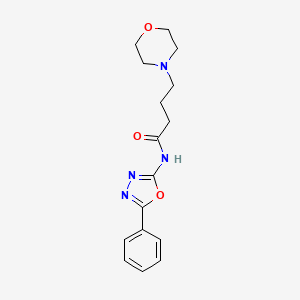
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
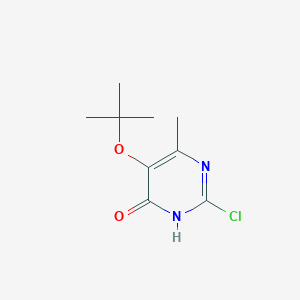
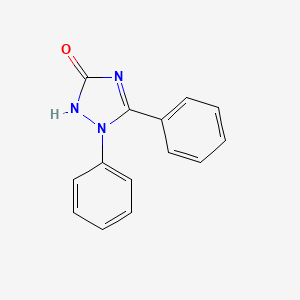
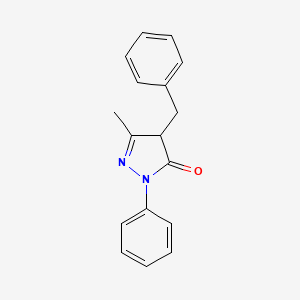

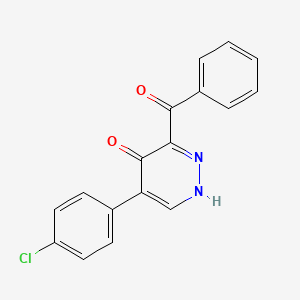
![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
